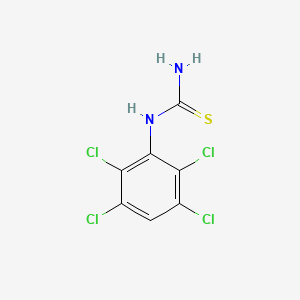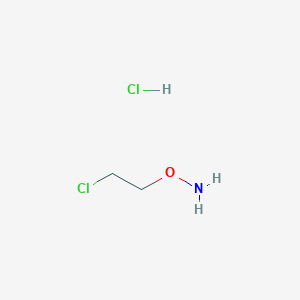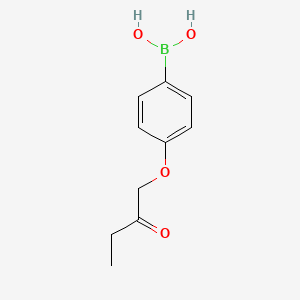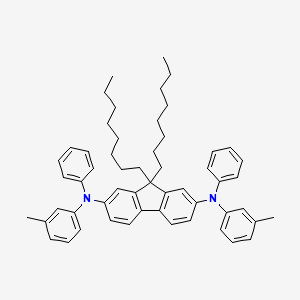
N2,N7-bis(3-methylphenyl)-9,9-dioctyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N7-bis(3-methylphenyl)-9,9-dioctyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine is a complex organic compound with the molecular formula C41H36N2. It is known for its unique structural properties, which make it valuable in various scientific and industrial applications. This compound is characterized by its fluorene core, substituted with methylphenyl and dioctyl groups, enhancing its stability and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-bis(3-methylphenyl)-9,9-dioctyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorene Core: The fluorene core is synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated with appropriate alkyl halides in the presence of a Lewis acid catalyst.
Substitution with Methylphenyl Groups: The next step involves the substitution of the fluorene core with methylphenyl groups. This is achieved through a nucleophilic aromatic substitution reaction, where the fluorene core reacts with methylphenyl halides in the presence of a base.
Addition of Dioctyl Groups: Finally, the dioctyl groups are introduced through a Grignard reaction, where the fluorene derivative reacts with octylmagnesium bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
N2,N7-bis(3-methylphenyl)-9,9-dioctyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted fluorene derivatives.
科学研究应用
N2,N7-bis(3-methylphenyl)-9,9-dioctyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.
作用机制
The mechanism of action of N2,N7-bis(3-methylphenyl)-9,9-dioctyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound’s fluorene core allows it to intercalate into DNA, affecting gene expression and cellular processes. Additionally, its ability to transport charges makes it valuable in electronic applications, where it facilitates the movement of electrons and holes in OLEDs.
相似化合物的比较
Similar Compounds
N2,N7-bis(3-ethenylphenyl)-N2,N7-bis(3-methylphenyl)-9,9-dioctylfluorene-2,7-diamine: Similar structure but with ethenyl groups instead of phenyl groups.
N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene: Similar core structure but different substituents.
Uniqueness
N2,N7-bis(3-methylphenyl)-9,9-dioctyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine stands out due to its unique combination of methylphenyl and dioctyl groups, which enhance its stability, solubility, and electronic properties. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and other electronic devices.
属性
分子式 |
C55H64N2 |
|---|---|
分子量 |
753.1 g/mol |
IUPAC 名称 |
2-N,7-N-bis(3-methylphenyl)-9,9-dioctyl-2-N,7-N-diphenylfluorene-2,7-diamine |
InChI |
InChI=1S/C55H64N2/c1-5-7-9-11-13-21-37-55(38-22-14-12-10-8-6-2)53-41-49(56(45-27-17-15-18-28-45)47-31-23-25-43(3)39-47)33-35-51(53)52-36-34-50(42-54(52)55)57(46-29-19-16-20-30-46)48-32-24-26-44(4)40-48/h15-20,23-36,39-42H,5-14,21-22,37-38H2,1-4H3 |
InChI 键 |
ARFCUUQYVIQTBJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC(=C4)C)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128954.png)

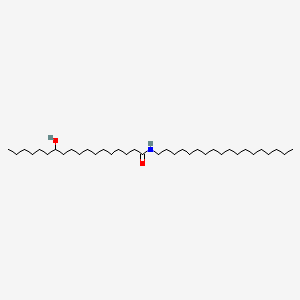
![1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14128970.png)


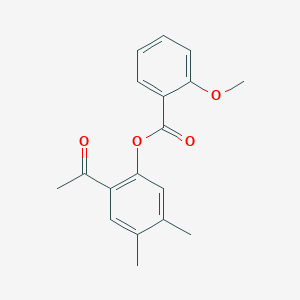

![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14128988.png)
![2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid](/img/structure/B14128996.png)
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129002.png)
